5-Deoxy-d-ribofuranose
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Overview
Description
5-Deoxy-d-ribofuranose: is a deoxypentose sugar, which means it is a five-carbon sugar molecule that lacks an oxygen atom at one of its carbon positions. This compound is a key constituent of several nucleosides, which exhibit a variety of biological functions. For example, 5-deoxy-iodotubercidin is a nucleoside derivative of this compound and is known to be a good inhibitor of adenosine kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-deoxy-d-ribofuranose typically starts from D-ribose. One practical route involves the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside by reductive displacement employing hydride reagents. Subsequent total hydrolysis followed by acetylation leads to the formation of 1,2,3-tri-O-acetyl-5-deoxy-d-ribofuranose . Another method involves the acetylation of a triol compound using acetic anhydride in pyridine to obtain tri-O-acetyl-5-deoxy-d-ribofuranose .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. For example, the stereoselective preparation and separation of tri-O-acetyl-5-deoxy-β-D-ribofuranose can be achieved through a highly stereoselective acetylation step of 1-methylacetonide .
Chemical Reactions Analysis
Types of Reactions: 5-Deoxy-d-ribofuranose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Commonly involves the reduction of carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 5-Deoxy-d-ribofuranose is used as a starting material in the synthesis of various nucleoside analogs, which are important in medicinal chemistry for the development of antiviral and anticancer drugs .
Biology: In biological research, this compound derivatives are used to study enzyme mechanisms and metabolic pathways involving nucleosides and nucleotides .
Medicine: The compound is used in the design of new therapeutic agents for the treatment of inflammatory diseases and cancer. For example, 5-deoxy-iodotubercidin is a nucleoside derivative that inhibits adenosine kinase, providing a basis for new anti-inflammatory drugs .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of prodrugs like capecitabine, which is used for tumor-selective delivery of 5-fluorouracil .
Mechanism of Action
The mechanism of action of 5-deoxy-d-ribofuranose and its derivatives often involves the inhibition of specific enzymes. For example, 5-deoxy-iodotubercidin inhibits adenosine kinase, which plays a role in the regulation of adenosine levels in cells. This inhibition can lead to anti-inflammatory effects . The molecular targets and pathways involved typically include nucleoside and nucleotide metabolism pathways .
Comparison with Similar Compounds
2-Deoxy-d-ribose: Another deoxypentose sugar, but with the oxygen atom missing at the 2-position instead of the 5-position.
D-Ribose: The parent compound from which 5-deoxy-d-ribofuranose is derived, containing all hydroxyl groups.
Uniqueness: this compound is unique due to its specific deoxygenation at the 5-position, which imparts different chemical and biological properties compared to other deoxypentoses. This uniqueness makes it valuable in the synthesis of specific nucleoside analogs and therapeutic agents .
Properties
Molecular Formula |
C5H10O4 |
---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(3R,4S,5R)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5?/m1/s1 |
InChI Key |
MKMRBXQLEMYZOY-SOOFDHNKSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C(O1)O)O)O |
Canonical SMILES |
CC1C(C(C(O1)O)O)O |
Origin of Product |
United States |
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